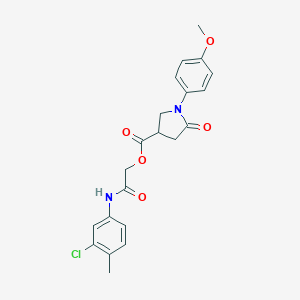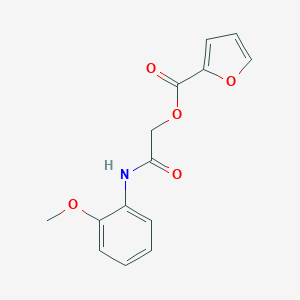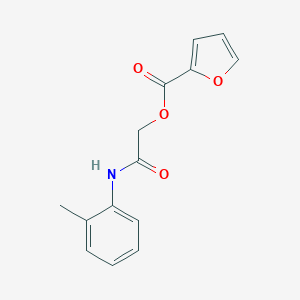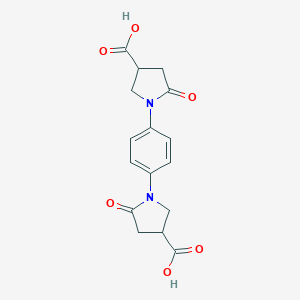
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Phenyl-1,3-pentadien-5-one-4-sulfonamide or PPDPS. It is a yellow crystalline powder that has a molecular weight of 325.37 g/mol and a melting point of 177-179°C.
Wirkmechanismus
The mechanism of action of PPDPS is not fully understood. However, studies have shown that PPDPS can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. In addition, PPDPS can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PPDPS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the blood. In addition, inhibition of carbonic anhydrase activity can lead to a decrease in the production of aqueous humor, resulting in a decrease in intraocular pressure. The anti-inflammatory properties of PPDPS can lead to a decrease in the production of pro-inflammatory cytokines, resulting in a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
PPDPS has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, PPDPS has good solubility in organic solvents, making it easy to handle in lab experiments. One limitation is that PPDPS is not very stable and can decompose over time, making it difficult to store for long periods.
Zukünftige Richtungen
There are several future directions for the study of PPDPS. One direction is to investigate the potential of PPDPS as a drug candidate for the treatment of various diseases such as cancer and inflammatory diseases. Another direction is to investigate the potential of PPDPS as a material for the development of organic electronics. Finally, further studies are needed to fully understand the mechanism of action of PPDPS and its biochemical and physiological effects.
Synthesemethoden
PPDPS can be synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and 4-phenyl-1,3-pentadien-5-one in the presence of a base such as pyridine. The reaction takes place at room temperature and the product is obtained through crystallization.
Wissenschaftliche Forschungsanwendungen
PPDPS has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PPDPS has been investigated for its anticancer properties. Studies have shown that PPDPS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, PPDPS has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, PPDPS has been studied for its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibiting the activity of carbonic anhydrase can lead to the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.
In material science, PPDPS has been investigated for its potential applications in the development of organic electronics. PPDPS has been shown to have good solubility in organic solvents, making it a potential candidate for the development of organic semiconductors.
Eigenschaften
Produktname |
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H15NO3S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-[(1E,3E)-5-oxo-5-phenylpenta-1,3-dienyl]benzenesulfonamide |
InChI |
InChI=1S/C17H15NO3S/c18-22(20,21)16-12-10-14(11-13-16)6-4-5-9-17(19)15-7-2-1-3-8-15/h1-13H,(H2,18,20,21)/b6-4+,9-5+ |
InChI-Schlüssel |
HUWZFVXNSFIUHG-REZHQCRGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=C(C=C2)S(=O)(=O)N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)








![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)


![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)